3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile
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Overview
Description
3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol . This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a nitrile group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile typically involves the reaction of 2-chloro-5-methylbenzyl cyanide with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxides (NaOR) under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-chlorophenyl)propanenitrile
- 3-Amino-3-(4-methylphenyl)propanenitrile
- 3-Amino-3-(2,5-dichlorophenyl)propanenitrile
Uniqueness
3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring. This structural arrangement can influence its reactivity and the types of interactions it can have with other molecules, making it a valuable compound for targeted synthesis and research .
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-amino-3-(2-chloro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |
InChI Key |
PTRUZXCEABUJAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
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